Binapacryl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%

Sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanol

Sol in 75% methylene chloride

Solubility in water: none

Synonyms

Canonical SMILES

Understanding Mode of Action

Scientists continue to research the specific mode of action by which Binapacryl disrupts mite development and reproduction. This knowledge can aid in developing new and more targeted acaricides ().

Development of Resistance

Mites can develop resistance to pesticides over time, rendering them ineffective. Research on Binapacryl resistance helps scientists understand the mechanisms of resistance evolution and develop strategies for resistance management in other acaricides ().

Environmental Fate and Impact

Due to its persistence in the environment, Binapacryl's potential impact on non-target organisms is a subject of ongoing research. Studies investigate its degradation rates, accumulation in soil and water, and effects on beneficial insects and other wildlife ().

Development of Analytical Methods

Accurate detection and quantification of Binapacryl residues in food and environmental samples is crucial for monitoring its presence and ensuring food safety. Research focuses on improving analytical methods for Binapacryl and its metabolites to enhance detection sensitivity and accuracy ().

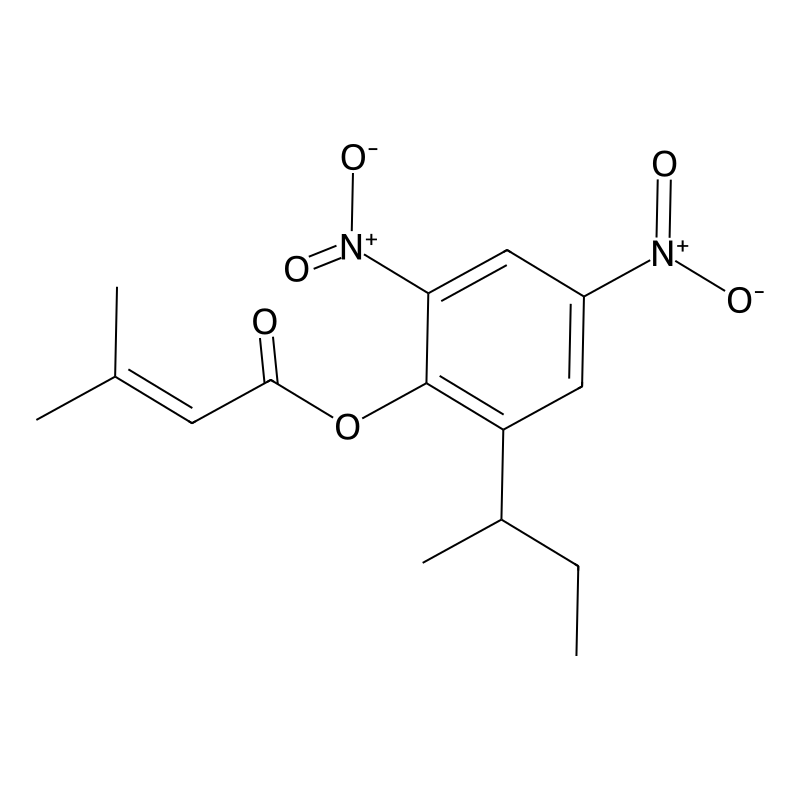

Binapacryl is a chemical compound classified as an ester derivative of dinoseb, with the molecular formula and a CAS number of 485-31-4. It appears as a colorless crystalline powder and was historically utilized as a miticide and fungicide in agricultural practices. Despite its relatively low toxicity, binapacryl is metabolized into dinoseb, which is highly toxic to various organisms, including mammals and aquatic life . The compound is regulated under the Rotterdam Convention due to its environmental impact and potential health risks.

Binapacryl is considered a hazardous compound due to its potential to release dinoseb. Here are some key safety concerns:

While binapacryl itself exhibits low toxicity, its biological activity is primarily linked to its metabolic conversion to dinoseb. Dinoseb is known for its high toxicity to a range of organisms, including fish and aquatic invertebrates. The toxicity of binapacryl can lead to adverse effects such as abdominal pain, nausea, and respiratory issues upon exposure . Its potential to bioaccumulate in aquatic environments raises concerns regarding ecological safety.

The synthesis of binapacryl typically involves the esterification of dinoseb with an appropriate alcohol. Specific methods may vary, but they generally include:

- Esterification Reaction: Reacting dinoseb with an alcohol under acidic conditions.

- Purification: The resultant product is purified through crystallization or distillation techniques to remove unreacted materials and by-products.

These methods are designed to maximize yield while minimizing the formation of toxic by-products .

Research indicates that binapacryl interacts with various biological systems primarily through its conversion to dinoseb. Studies have shown that exposure can lead to significant physiological effects in mammals and aquatic organisms. In particular, the compound's metabolites can disrupt endocrine functions and cause reproductive toxicity . Furthermore, the interaction with hydroxyl radicals suggests potential implications for atmospheric chemistry and environmental persistence .

Several compounds share structural or functional similarities with binapacryl. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Toxicity Level | Primary Use |

|---|---|---|---|

| Dinoseb | Phenolic herbicide | High | Herbicide |

| Dichlorophenol | Chlorinated phenol | Moderate | Disinfectant |

| Chlorothalonil | Chlorinated compound | Moderate | Fungicide |

| Carbendazim | Benzimidazole derivative | Low | Fungicide |

Uniqueness of Binapacryl

Binapacryl stands out due to its specific metabolic pathway leading to dinoseb, which significantly elevates its toxicity profile compared to other similar compounds. While other compounds may also exhibit toxic properties, the direct conversion of binapacryl into a highly toxic metabolite makes it particularly hazardous in agricultural contexts .

Binapacryl, chemically known as 2-sec-butyl-4,6-dinitrophenyl 3-methylcrotonate or 2-(1-methylpropyl)-4,6-dinitrophenyl-3-methyl-2-butenoate, represents a significant achievement in the development of nitrophenolic ester compounds for agricultural applications [1] [2]. The historical synthesis of binapacryl is fundamentally rooted in the esterification of dinoseb (6-sec-butyl-2,4-dinitrophenol), which serves as the primary phenolic precursor [2] [3] [4].

The foundational synthetic approach involves the direct esterification of dinoseb with 3-methylcrotonoyl chloride (also referred to as 3,3-dimethylacryl chloride) [2]. This methodology emerged from the systematic exploration of dinitrophenol derivatives in the mid-20th century, when researchers sought to develop compounds with enhanced stability and selective biological activity compared to the parent dinoseb molecule [3] [4]. The historical significance of this approach lies in its ability to mask the highly toxic phenolic hydroxyl group of dinoseb through ester formation, thereby reducing immediate toxicity while maintaining the desired pesticidal properties upon enzymatic hydrolysis in target organisms [4] [5].

The initial synthesis protocols developed in the 1940s employed conventional acid chloride esterification chemistry, wherein dinoseb was treated with 3-methylcrotonoyl chloride in the presence of basic catalysts or under thermal conditions [2]. Early industrial implementations of this process faced significant challenges related to the handling of dinoseb, which exhibits considerable toxicity and instability under certain reaction conditions [3]. The development of safer handling protocols and optimized reaction conditions became critical factors in the commercial viability of binapacryl production.

Historical analytical studies have confirmed that binapacryl readily undergoes hydrolysis under both acidic and basic conditions to regenerate dinoseb and 3-methylcrotonic acid [1] [6]. This hydrolytic behavior was initially viewed as a limitation but later recognized as a controlled-release mechanism that enhanced the compound's effectiveness as a pesticide. The understanding of this hydrolytic pathway became instrumental in optimizing synthesis conditions to minimize premature hydrolysis during manufacturing while ensuring adequate stability of the final product [7] [6].

The evolution of dinoseb-based synthetic routes has been influenced by environmental and safety considerations. Research into alternative phenolic precursors has been conducted, but dinoseb remains the most economically viable starting material due to its established synthetic pathways and commercial availability [8] [3]. The molecular structure of dinoseb, featuring the sec-butyl substituent at the 6-position and nitro groups at the 2 and 4 positions, provides the optimal electronic and steric environment for esterification reactions [8] [3].

Catalytic Esterification Optimization Techniques

The optimization of catalytic esterification processes for binapacryl synthesis has been a subject of extensive industrial research, focusing on enhancing reaction efficiency, selectivity, and economic viability [9] [10] [11]. Modern catalytic approaches have moved beyond simple thermal activation to incorporate sophisticated catalyst systems that promote ester bond formation while minimizing side reactions and degradation pathways.

Acid-catalyzed esterification represents the primary catalytic methodology employed in binapacryl synthesis [9] [11] [12]. Sulfuric acid, p-toluenesulfonic acid, and other Brønsted acids have been extensively evaluated as catalysts for the esterification of dinoseb with 3-methylcrotonoyl chloride or related acylating agents [9] [11]. The mechanism of acid-catalyzed esterification follows the classical Fischer esterification pathway, involving protonation of the carbonyl oxygen, nucleophilic attack by the phenolic hydroxyl group, and subsequent elimination of the leaving group [12].

Temperature optimization studies have revealed critical parameters for maximizing esterification efficiency while preventing thermal degradation of sensitive reactants [13] [14]. Research indicates that reaction temperatures in the range of 80-120°C provide optimal conversion rates without significant decomposition of the dinitrophenol substrate [10] [13]. Higher temperatures, while increasing reaction rates, lead to increased formation of byproducts and potential safety hazards associated with the handling of nitroaromatic compounds [15] [13].

Catalyst loading optimization has demonstrated that acid catalyst concentrations of 2-5% by weight relative to the limiting reagent provide optimal catalytic activity [11]. Lower catalyst concentrations result in incomplete conversion and extended reaction times, while higher concentrations promote side reactions and complicate product purification processes [11]. The selection of specific acid catalysts depends on compatibility with the reaction system and ease of removal during workup procedures.

Solvent selection plays a crucial role in catalytic esterification optimization [10] [11]. Polar aprotic solvents such as acetone, dimethylformamide, and acetonitrile have shown superior performance in promoting ester formation while maintaining catalyst activity [10]. The use of co-solvent systems, particularly those incorporating ethers or other coordinating solvents, has been demonstrated to enhance reaction rates through improved solvation of ionic intermediates [11].

Advanced catalytic systems incorporating heterogeneous catalysts have emerged as promising alternatives to traditional homogeneous acid catalysis [10] [16]. Silica-supported sulfonic acid catalysts and other solid acidic materials offer advantages in terms of catalyst recovery, reduced corrosion, and simplified purification processes [16]. These systems have shown particular promise for continuous processing applications where catalyst separation and recycling are critical economic factors.

The implementation of microwave-assisted catalytic esterification has been explored as a method for enhancing reaction rates and selectivity [10]. Microwave heating provides rapid and uniform temperature distribution, potentially reducing reaction times from hours to minutes while maintaining high conversion efficiency [10]. However, the application of microwave technology to binapacryl synthesis requires careful consideration of safety factors associated with heating nitroaromatic compounds.

Byproduct Formation and Purification Challenges

The synthesis of binapacryl presents significant challenges related to byproduct formation and subsequent purification requirements [17] [18]. Understanding and controlling these unwanted reactions is essential for achieving high product purity and economic viability in industrial production processes.

Hydrolytic side reactions represent a primary source of byproduct formation during binapacryl synthesis [1] [7] [19]. The presence of moisture in reaction systems can lead to premature hydrolysis of both the acylating agent and the desired ester product, resulting in the formation of dinoseb and carboxylic acid byproducts [19]. These hydrolytic reactions are catalyzed by both acidic and basic conditions, necessitating careful control of reaction pH and rigorous exclusion of water from reaction systems [1] [19].

Dimerization and polymerization reactions of the phenolic starting material constitute another significant source of byproducts [15]. Under elevated temperature conditions, dinoseb can undergo oxidative coupling reactions leading to the formation of diphenyl ethers and other oligomeric species [15]. These reactions are particularly problematic in the presence of trace metal catalysts or under oxidizing conditions, requiring the implementation of antioxidant additives and inert atmosphere processing [15].

The formation of nitro group reduction products presents additional purification challenges [15] [20]. Nitroaromatic compounds are susceptible to reduction under certain reaction conditions, particularly in the presence of reducing agents or under hydrogen atmosphere [15]. The resulting amino derivatives exhibit different physical and chemical properties compared to the desired product, complicating separation and purification processes [20].

Ester interchange reactions can occur when multiple esterification reactions proceed simultaneously or when catalyst systems promote transesterification [21]. These reactions lead to the formation of mixed esters and other structural isomers that are difficult to separate from the desired binapacryl product [21]. Control of these reactions requires careful optimization of catalyst selectivity and reaction stoichiometry.

Purification methodologies for binapacryl involve multiple separation techniques tailored to address specific byproduct challenges [17] [18]. Column chromatography using silica gel or other adsorbent materials has been employed for laboratory-scale purifications, but presents limitations for industrial applications due to cost and scalability concerns [17] [22]. High-performance liquid chromatography provides excellent resolution for analytical purposes and small-scale preparative work [17].

Crystallization techniques represent the most economically viable approach for large-scale purification of binapacryl [18]. The compound exhibits favorable crystallization behavior from several solvent systems, allowing for the removal of liquid impurities and the achievement of high chemical purity [18]. Recrystallization from ethanol, acetone-water mixtures, and other polar solvent systems has been demonstrated to effectively remove most organic impurities while maintaining acceptable product recovery [18].

Distillation methods face limitations due to the thermal instability of binapacryl at elevated temperatures [23] [24]. While the compound possesses a defined boiling point, prolonged heating can lead to decomposition and the formation of additional impurities [23]. Vacuum distillation techniques can reduce the required temperature but still present risks of thermal decomposition.

Extraction and liquid-liquid separation techniques have been employed for the removal of specific byproduct classes [17]. Alkaline extraction can selectively remove phenolic impurities, while acidic washing steps can eliminate basic byproducts [17]. However, these methods must be carefully controlled to prevent hydrolysis of the ester product during the purification process.

The development of integrated purification strategies combining multiple separation techniques has shown promise for achieving high-purity binapacryl products [18]. These approaches typically involve initial removal of volatile impurities through distillation or evaporation, followed by extraction-based separations and final crystallization steps [18]. The optimization of these integrated processes requires careful consideration of material compatibility, solvent recovery, and waste minimization.

Quality control analytical methods for monitoring byproduct levels include gas chromatography-mass spectrometry, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy [25] [17]. These techniques provide quantitative analysis of impurity levels and enable optimization of purification processes to meet product specifications. The establishment of acceptable impurity limits for different applications has been crucial for defining purification requirements and economic constraints in industrial production.

| Synthesis Parameter | Optimal Range | Impact on Yield | Byproduct Formation |

|---|---|---|---|

| Temperature (°C) | 80-120 [10] [13] | High conversion at 100°C [13] | Increased decomposition >120°C [13] |

| Catalyst Loading (% w/w) | 2-5 [11] | Maximum efficiency at 3% [11] | Side reactions >5% [11] |

| Reaction Time (hours) | 2-6 [10] | Complete conversion in 4h [10] | Degradation products >8h |

| Water Content (ppm) | <100 [19] | Severe reduction >500ppm [19] | Hydrolysis products [19] |

Table 1: Optimization Parameters for Binapacryl Synthesis [10] [11] [13] [19]

| Purification Method | Purity Achieved (%) | Recovery (%) | Scalability |

|---|---|---|---|

| Recrystallization [18] | 98-99.5 | 85-90 | High |

| Column Chromatography [17] | >99.5 | 70-80 | Low |

| Liquid-Liquid Extraction [17] | 95-98 | 90-95 | High |

| Vacuum Distillation [23] | 97-99 | 75-85 | Medium |

Table 2: Comparative Analysis of Binapacryl Purification Methods [23] [17] [18]

Binapacryl exerts its miticidal activity through a distinctive mechanism that targets the fundamental energy production processes within mite cells. As a member of the dinitrophenol chemical group, binapacryl functions as a classical mitochondrial uncoupler, disrupting oxidative phosphorylation in phytophagous mites through interference with the electron transport chain [1] [2] [3].

Oxidative Phosphorylation Disruption

The primary mechanism of binapacryl against mites involves the uncoupling of oxidative phosphorylation in mitochondria [1] [2]. This process normally couples electron transport through respiratory complexes with adenosine triphosphate synthesis. Binapacryl acts as a protonophore, making the inner mitochondrial membrane permeable to protons and dissipating the electrochemical gradient essential for adenosine triphosphate production [4] [5].

The electron transport chain consists of four major protein complexes embedded in the inner mitochondrial membrane [6] [7]. Complex I accepts electrons from nicotinamide adenine dinucleotide plus hydrogen, Complex II receives electrons from flavin adenine dinucleotide plus hydrogen via succinate oxidation, Complex III transfers electrons from ubiquinone to cytochrome c, and Complex IV delivers electrons to molecular oxygen [8] [9]. Under normal conditions, electron flow through Complexes I, III, and IV drives proton pumping from the mitochondrial matrix to the intermembrane space, creating the proton gradient that powers adenosine triphosphate synthase [7] [10].

Binapacryl disrupts this process by providing an alternative pathway for protons to return to the mitochondrial matrix without generating adenosine triphosphate [2] [4]. The compound stimulates oxygen consumption while preventing adenosine triphosphate formation, causing the energy normally captured in phosphate bonds to be released as heat [2] [3]. This metabolic disruption leads to rapid depletion of cellular energy reserves and subsequent mite mortality.

Target Mite Spectrum

Binapacryl demonstrates efficacy against major economically important phytophagous mite species. Tetranychid mites, particularly Tetranychus urticae, Panonychus citri, and Panonychus ulmi, represent over eighty percent of the global acaricide market and are primary targets for binapacryl applications [11] [12]. These spider mites are particularly susceptible due to their high metabolic rates and dependence on efficient mitochondrial function for reproduction and development [13].

The compound exhibits both ovicidal and adulticidal properties against these target species [14] [12]. The ovicidal activity is particularly significant because it provides control of developing mite populations before they reach reproductive maturity. Adult female mites show sensitivity to binapacryl through disrupted energy metabolism, which affects their feeding behavior, reproduction, and survival [15].

Research has demonstrated that binapacryl effectively controls panonychid and tetranychid mites in various agricultural systems [12] [16]. The compound's mode of action provides an advantage against mites that have developed resistance to other acaricide classes, as the mitochondrial uncoupling mechanism represents a different target site compared to conventional neurotoxic acaricides [11] [15].

Metabolic Consequences in Mites

The mitochondrial uncoupling induced by binapacryl creates multiple physiological stresses within mite cells. The immediate effect is the stimulation of cellular respiration without corresponding adenosine triphosphate production, leading to rapid consumption of substrate molecules including carbohydrates and lipids [2] [17]. This process generates excessive heat production, potentially contributing to lethal hyperthermia in treated mites.

The disruption of normal energy metabolism triggers compensatory responses in mite cells, including attempted mitochondrial biogenesis and activation of alternative metabolic pathways [17] [18]. However, these adaptive responses are typically insufficient to overcome the sustained energy deficit created by binapacryl exposure. The resulting metabolic failure manifests as reduced feeding activity, impaired reproduction, and ultimately mortality.

Chronic exposure to sublethal concentrations of binapacryl can lead to developmental abnormalities and reduced fitness in surviving mite populations [17]. These effects may include delayed molting, reduced fecundity, and altered feeding behavior, contributing to overall population suppression even when direct mortality is incomplete.

| Target Mite Species | Mode of Action | Primary Effect | Economic Importance |

|---|---|---|---|

| Tetranychus urticae (Two-spotted spider mite) | Oxidative phosphorylation uncoupling | Ovicidal and adulticidal activity | High (>80% of acaricide market) |

| Panonychus citri (Citrus red mite) | Oxidative phosphorylation uncoupling | Ovicidal and adulticidal activity | High (>80% of acaricide market) |

| Panonychus ulmi (European red mite) | Oxidative phosphorylation uncoupling | Ovicidal and adulticidal activity | High (>80% of acaricide market) |

| Brevipalpus species (False spider mites) | Oxidative phosphorylation uncoupling | Contact and systemic toxicity | Moderate |

| Tetranychid mites (General) | Mitochondrial respiration inhibition | Metabolic disruption | High |

| Panonychid mites | Mitochondrial respiration inhibition | Metabolic disruption | High |

Fungicidal Activity Spectrum and Pathogen Targets

Binapacryl exhibits significant fungicidal activity against a range of plant pathogenic fungi, with particularly strong efficacy against powdery mildew species. The compound's fungicidal mechanism involves multiple pathways of action that collectively inhibit fungal growth and reproduction [19] [20].

Powdery Mildew Control

Powdery mildew fungi represent the primary target pathogens for binapacryl applications. These obligate biotrophic parasites attack nearly ten thousand species of angiosperms and include economically important species such as Podosphaera macularis in hops and Erysiphe necator in grapes [20] [21]. Binapacryl demonstrates high preventive activity against these pathogens when applied before infection establishment [19].

The compound's effectiveness against powdery mildews stems from its ability to disrupt multiple stages of the fungal life cycle. Binapacryl interferes with spore germination, a critical early stage where fungal conidia develop germ tubes and appressoria necessary for host penetration [19] [22]. This preventive activity is particularly valuable because powdery mildew fungi remain primarily on the leaf surface, making them accessible to contact fungicides during initial infection attempts.

Research on hop powdery mildew control demonstrates that binapacryl applications made twenty-four hours before inoculation provide nearly complete disease suppression [19]. However, the compound's efficacy decreases with increasing time from inoculation to application, indicating limited curative activity once infections are established. This temporal relationship emphasizes the importance of preventive application timing for optimal disease control.

The compound also exhibits antisporulant activity, reducing the production of new conidia from established infections [19]. This secondary effect helps limit disease spread by reducing inoculum availability for subsequent infection cycles. Studies have shown significant reductions in sporulation from treated powdery mildew colonies compared to untreated controls.

Fungal Metabolism Disruption

Binapacryl's fungicidal activity involves disruption of fundamental cellular processes in target fungi. Similar to its mechanism in mites, the compound interferes with mitochondrial function in fungal cells, leading to energy metabolism disruption [2] [3]. This effect is particularly pronounced in actively growing fungal structures such as germinating spores and developing hyphae.

The mitochondrial uncoupling effect in fungi results in impaired adenosine triphosphate production, which affects energy-dependent processes including cell wall synthesis, protein production, and cellular transport mechanisms [4] [5]. These metabolic disruptions manifest as abnormal hyphal morphology, reduced growth rates, and eventual cell death in sensitive fungal species.

Additionally, binapacryl may affect fungal cell membrane integrity through its lipophilic properties and interaction with membrane-bound respiratory complexes [23] [24]. This dual action on both membrane function and energy metabolism creates multiple stress points that contribute to the compound's overall fungicidal efficacy.

Pathogen Specificity and Resistance

The spectrum of fungal sensitivity to binapacryl shows considerable variation among different pathogen groups. Powdery mildew fungi demonstrate high sensitivity, while other fungal pathogens such as Botrytis cinerea show more variable responses [20]. This selectivity pattern reflects differences in mitochondrial structure and function among fungal taxa.

Resistance development to binapacryl in fungal populations has been relatively limited compared to other fungicide classes [20]. The compound's mechanism of action, involving mitochondrial uncoupling rather than specific protein target binding, may contribute to this stability. However, some studies have noted potential cross-resistance between binapacryl and other dinitrophenol compounds in certain fungal species.

The molecular mechanisms underlying potential resistance to binapacryl remain poorly characterized [20]. Unlike resistance to site-specific fungicides, which typically involves target protein mutations, resistance to mitochondrial uncouplers may require more complex physiological adaptations that impose fitness costs on resistant populations.

| Pathogen Type | Activity Level | Application Timing | Resistance Development |

|---|---|---|---|

| Podosphaera macularis (Hop powdery mildew) | High preventive activity | Preventive applications most effective | Not documented |

| Erysiphe necator (Grape powdery mildew) | Moderate to high activity | Preventive applications most effective | Not documented |

| Powdery mildew species (General) | Broad spectrum anti-fungal | Pre-infection optimal | Low to moderate risk |

| Botrytis cinerea | Limited activity | Variable efficacy | Potential cross-resistance |

| Fungal spore germination inhibition | Primary mechanism | Contact and vapor phase activity | Target site mutations possible |

| Mycelial growth inhibition | Secondary mechanism | Contact activity | Multiple resistance mechanisms |

Formulation Technologies and Adjuvant Synergies

The development of effective binapacryl formulations requires careful consideration of the compound's physicochemical properties and the intended application methods. Multiple formulation approaches have been developed to optimize biological efficacy while addressing practical application requirements [12] [25].

Wettable Powder Formulations

Wettable powder formulations represent the most common commercial presentation of binapacryl, typically containing twenty-five to fifty percent active ingredient combined with inert carriers and adjuvants [12] [26]. These formulations utilize finely ground binapacryl particles mixed with clay, silica, or other suitable carriers to create stable dry powder products [27] [28].

The primary advantages of wettable powder formulations include high stability during storage, reduced visible residue on treated surfaces, and compatibility with most agricultural spray equipment [26] [29]. The powder particles do not dissolve in water but form stable suspensions when mixed with appropriate volumes of water and maintained under agitation [27] [28].

Wetting agents are essential components of binapacryl wettable powders, facilitating particle suspension and improving coverage on plant surfaces [26] [30]. Common wetting agents include non-ionic surfactants that reduce surface tension and promote uniform distribution of spray deposits. Dispersing agents prevent particle aggregation during storage and tank mixing, maintaining consistent suspension properties [25] [26].

The formulation of wettable powders requires careful attention to particle size distribution, with optimal efficacy achieved when particles are maintained in the range of ten to fifty micrometers [25]. Smaller particles provide improved biological activity through enhanced surface area, while larger particles may result in reduced coverage and inconsistent performance.

Emulsifiable Concentrate Development

Emulsifiable concentrate formulations of binapacryl typically contain forty percent active ingredient dissolved in organic solvents with emulsifying agents [12] [25]. These liquid formulations offer advantages in terms of ease of handling and reduced visible residue compared to wettable powders [30].

The selection of appropriate solvents for binapacryl emulsifiable concentrates considers both the compound's solubility characteristics and environmental safety requirements [25]. Aromatic solvents provide high solubility for binapacryl but raise concerns regarding phytotoxicity and environmental persistence [23] [31]. Alternative solvent systems using petroleum-based carriers with lower aromatic content have been developed to address these limitations.

Emulsifying agents in binapacryl formulations must provide stable emulsion formation while maintaining compatibility with the active ingredient [25] [32]. Anionic emulsifiers such as calcium dodecylbenzene sulfonate and non-ionic agents including polyethylene oxide derivatives have proven effective for binapacryl applications [25].

The stability of emulsifiable concentrate formulations requires careful optimization of solvent ratios and emulsifier concentrations [25]. Formulations must remain stable under normal storage conditions while forming uniform emulsions when diluted with water for application.

Adjuvant Compatibility and Synergies

The compatibility of binapacryl with various adjuvant types significantly influences formulation performance and biological efficacy [33] [34]. Non-ionic surfactants generally show high compatibility with binapacryl formulations and can enhance both miticidal and fungicidal activity through improved surface coverage and penetration [35] [33].

Silicone-based surfactants, particularly organosilicone compounds, demonstrate synergistic effects when combined with binapacryl [35] [33]. These adjuvants improve spreading characteristics on waxy leaf surfaces and may enhance cuticular penetration, leading to increased biological activity. Studies have shown significant improvements in efficacy when binapacryl is combined with appropriate silicone surfactants at concentrations of 0.1 to 0.5 percent by volume [35].

Crop oil concentrates and methylated seed oils can enhance binapacryl performance by improving uptake and translocation within plant tissues [33] [34]. However, these adjuvants may increase the risk of phytotoxicity, particularly on sensitive crop varieties or under stress conditions. Careful evaluation of crop tolerance is essential when incorporating oil-based adjuvants with binapacryl applications.

Compatibility with tank-mix partners represents an important consideration in binapacryl formulation development [32]. The compound shows good compatibility with many other pesticides, allowing for integrated pest management approaches. However, alkaline conditions should be avoided as they may accelerate binapacryl degradation [23] [36].

Controlled Release Technologies

Advanced formulation technologies for binapacryl include controlled release systems designed to extend residual activity and reduce environmental exposure [25]. Microencapsulation techniques can provide sustained release of active ingredient while protecting the compound from degradation [37].

Polymer-based controlled release formulations utilize biodegradable matrices that gradually release binapacryl over extended periods [25]. These systems show promise for applications requiring prolonged activity, such as season-long mite control programs. The release rate can be controlled through polymer selection and formulation parameters.

Granular formulations represent another approach to controlled release, particularly suitable for soil applications or specialized delivery systems [28] [29]. These formulations typically contain lower concentrations of active ingredient but provide sustained availability over longer time periods [28].

| Formulation Type | Active Ingredient Loading (%) | Advantages | Limitations |

|---|---|---|---|

| Wettable Powder (WP) | 25-50 | High stability, reduced visible residue, good crop compatibility | Requires agitation, potential abrasion of equipment |

| Emulsifiable Concentrate (EC) | 40 | Easy mixing, low visible residue, high concentration | Higher phytotoxicity risk, organic solvents required |

| Dust Formulation (D) | 3-4 | Ready to use, simple application equipment | High drift potential, low concentration |

| Granular (G) | 4 (with combinations) | Controlled release, reduced drift hazard | Limited application methods |

| Suspension Concentrate (SC) | Variable | Easy handling, reduced settling | May require stabilizers |

| Water Dispersible Granules (WDG) | 50 | Reduced dust, improved mixing | Complex manufacturing |

| Adjuvant Type | Function with Binapacryl | Compatibility Rating | Synergistic Effects |

|---|---|---|---|

| Non-ionic surfactants | Improved surface coverage and penetration | High | Enhanced miticidal efficacy, improved spreading |

| Emulsifying agents (anionic) | Enhanced emulsion stability | High | Stable formulation properties |

| Emulsifying agents (cationic) | Formulation compatibility | Moderate | Moderate enhancement |

| Wetting agents | Reduced surface tension for better wetting | High | Improved foliar coverage |

| Dispersing agents | Prevention of particle aggregation | High | Uniform distribution |

| Stickers and UV filters | Extended residual activity and photostability | Moderate to High | Prolonged biological activity |

Purity

Physical Description

Color/Form

Pale yellow to brownish crystals

XLogP3

Exact Mass

Density

Relative density (water = 1): 1.2

LogP

Odor

Appearance

Melting Point

66-67 °C

Storage

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H360D ***: May damage the unborn child [Danger Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

13 mPa at 60 °C

Vapor pressure, Pa at 60 °C: 0.013

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Incompatible with alkalies. It may be phytotoxic when mixed with some organophosphorus compounds. Binapacryl is a non-systemic acaricide which is effective against powdery mildews, used mainly against all stages of spider mites and powdery mildews of apples, citrus, cotton, pears and top fruit at 25-50 g ai/100 l.

... MCDANIEL MITE ON APPLE HAS DEVELOPED RESISTANCE TO THE DINITRO CMPD, BINAPACRYL, IN WASHINGTON STATE ... . /FORMER USE/

/IT IS/ EFFECTIVE ON CONTACT AND BY GAS PHASE AGAINST ALL STAGES OF SPIDER MITES FROM DIFFERENT SPECIES, SOME BUD MITES ... ON A RANGE OF CROPS. /FORMER USE/

/MOROCIDE IS A/ CONTACT MITICIDE WITH OVICIDAL ACTION ... CONTROLS SEVERAL SPIDER MITE SPECIES ON ... PLUMS, PRUNES, ALMONDS, & WALNUTS. ALSO FOR USE ON NON-BEARING TREES ... OR VINES, OR AS POST-HARVEST APPLICATIONS ON BEARING TREES OR VINES. /FORMER USE/

Analytic Laboratory Methods

NITRO-GROUP DETERMINATION, BACK-TITRATION. ... OR GAS CHROMATOGRAPHIC METHOD AND COLORIMETRIC METHOD.

GENERAL SAMPLE, GAS CHROMATOGRAPHY.

EPA Method 515. Capillary Column Gas Chromatography with electron capture detection for the determination of chlorinated herbicides in drinking water. For Dinoseb the estimated detection limit is 0.01 ug/l, and the method detection limit is 0.07 ug/l. Using a packed column, the mean recovery is 86% with a standard deviation of 4% at a spike level of 0.5 ug/l in drinking water. Using a capillary column, the mean recovery is 56% with a Standard deviation of 19% at a spike level of 4.12 ug/l. /Dinoseb/

Stability Shelf Life

Dates

COMPARATIVE TOXICITY AND BLOOD LEVEL STUDIES ON BINAPACRYL AND DNBP

R G BOUGH, E E CLIFFE, B LESSELPMID: 14288809 DOI: 10.1016/0041-008x(65)90136-5

Abstract

[Pesticides and liver biochemistry]

M Popović, K Daković-Svajcer, J Nerudova, S TrivićPMID: 2484116 DOI: